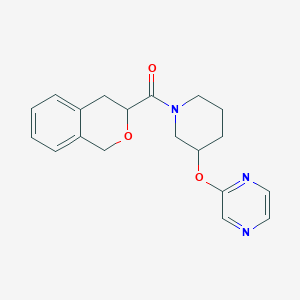

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an isochroman moiety with a pyrazin-2-yloxy-piperidinyl group, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Applications De Recherche Scientifique

Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigating its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Medicine: Exploring its therapeutic potential as a drug candidate for various diseases.

Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isochroman Derivative: The synthesis begins with the preparation of an isochroman derivative through cyclization reactions involving appropriate starting materials.

Attachment of Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.

Formation of Piperidinyl Moiety: The piperidinyl group is incorporated through amination reactions, where piperidine derivatives react with intermediates to form the desired structure.

Final Coupling: The final step involves coupling the isochroman and pyrazin-2-yloxy-piperidinyl intermediates under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

Mécanisme D'action

The mechanism of action of Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isochroman-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone: A similar compound with a pyrrolidinyl group instead of a piperidinyl group, exhibiting different chemical and biological properties.

Other Piperidine Derivatives: Compounds with piperidine moieties that share structural similarities but differ in their attached functional groups and overall activity.

Uniqueness

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone stands out due to its unique combination of an isochroman core with a pyrazin-2-yloxy-piperidinyl group, offering distinct chemical reactivity and potential biological activities compared to other similar compounds.

Activité Biologique

Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its receptor binding profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure, which includes an isochroman moiety linked to a piperidine ring via a pyrazinyl ether. The structural formula can be represented as follows:

This configuration suggests potential interactions with various biological targets, notably receptors involved in pain modulation and neuropharmacology.

Receptor Binding Affinity

Recent studies have indicated that compounds structurally related to this compound exhibit significant binding affinities for several receptors:

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Histamine H3 Receptor | 22 nM | |

| Sigma-1 Receptor | 47 nM | |

| CCR2 Antagonist | Low projected human dose |

The piperidine moiety appears crucial for achieving high affinity at these receptors, particularly the sigma-1 receptor, which is implicated in pain pathways.

Analgesic Activity

One of the most significant pharmacological profiles of isochroman derivatives is their analgesic activity. In vivo studies have demonstrated that certain analogs can effectively reduce pain responses in models of both nociceptive and neuropathic pain. For instance, compound 12 , a close analog, showed broad-spectrum analgesic effects through dual action at histamine H3 and sigma-1 receptors, suggesting that similar mechanisms may be at play for this compound.

Anti-inflammatory Effects

Additionally, related compounds have been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit LPS-induced nitric oxide secretion in macrophages, indicating potential therapeutic applications in inflammatory conditions .

Study on Dual Action Ligands

A comprehensive study focused on the design of dual-action ligands targeting histamine H3 and sigma-1 receptors highlighted the importance of structural modifications. The research found that specific substitutions on the piperidine ring significantly influenced receptor affinity and biological activity, underscoring the need for systematic optimization in drug design .

Exploration of Metabolic Stability

Another critical aspect of research has been the metabolic stability of these compounds. A study evaluated various derivatives' pharmacokinetic profiles in rat models, revealing that modifications to the chemical structure could enhance brain penetration while maintaining low plasma clearance rates . This finding is essential for developing therapeutics aimed at central nervous system targets.

Propriétés

IUPAC Name |

3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-19(17-10-14-4-1-2-5-15(14)13-24-17)22-9-3-6-16(12-22)25-18-11-20-7-8-21-18/h1-2,4-5,7-8,11,16-17H,3,6,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBBISIRVJWRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.